Ergotaminine

Description

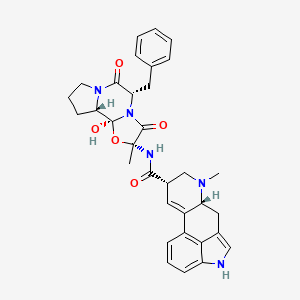

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGSFFUVFURLIX-BRMNWJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980817 | |

| Record name | N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-81-6 | |

| Record name | Ergotaminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergotaminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'α,8α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOTAMININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A16V7W7F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Ergotaminine Biosynthesis Pathway in Claviceps purpurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of ergotamine and its epimer, ergotaminine, in the fungus Claviceps purpurea. The document details the genetic and enzymatic basis of ergot alkaloid production, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular processes involved.

Introduction to Ergot Alkaloids

Ergot alkaloids are a class of pharmacologically significant secondary metabolites produced by fungi of the genus Claviceps. Claviceps purpurea, the ergot fungus, is a notable producer of these compounds, which are biosynthesized from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP)[1][2]. Ergotamine, a prominent ergopeptine, and its C8 epimer, this compound, are of significant interest due to their vasoconstrictive properties and application in the treatment of migraines[1]. The biosynthesis of these complex molecules is orchestrated by a cluster of genes, the ergot alkaloid synthesis (eas) cluster, which encodes the requisite enzymes for the multi-step pathway[3][4]. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving yields of medicinally important ergot alkaloids and for developing strategies to mitigate ergot alkaloid contamination in agriculture.

The this compound Biosynthesis Pathway

The biosynthesis of ergotamine is a complex process that can be divided into three main stages: the formation of the ergoline ring scaffold, the synthesis of D-lysergic acid, and the nonribosomal peptide synthesis of the tripeptide side chain and its subsequent modification.

Formation of the Ergoline Ring

The initial steps of the pathway are common to all ergot alkaloids and involve the construction of the tetracyclic ergoline ring system.

-

Prenylation of L-Tryptophan: The pathway is initiated by the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) at the C4 position of the indole ring. This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW) [2][5].

-

N-methylation: The product of the initial step, 4-dimethylallyltryptophan, is then N-methylated by an N-methyltransferase[6].

-

Chanoclavine-I Formation: A series of oxidation and cyclization reactions convert N-methyl-dimethylallyltryptophan into chanoclavine-I. This is a critical branching point in the pathway. The enzyme chanoclavine-I synthase , encoded by the ccsA (also known as easE) gene, is a key player in this conversion[7][8].

-

Conversion to Agroclavine: Chanoclavine-I is then converted to agroclavine. This step involves the enzyme encoded by easG[9].

Synthesis of D-Lysergic Acid

The ergoline intermediate, agroclavine, undergoes further enzymatic modifications to yield D-lysergic acid, the precursor for the peptide ergot alkaloids.

-

Oxidation to Elymoclavine: Agroclavine is oxidized to elymoclavine.

-

Conversion to Paspalic Acid: Elymoclavine is further oxidized to paspalic acid. This two-step oxidation from agroclavine is catalyzed by the cytochrome P450 monooxygenase, CloA [10].

-

Isomerization to D-Lysergic Acid: Paspalic acid undergoes a spontaneous isomerization to form D-lysergic acid[10].

Nonribosomal Peptide Synthesis and Ergotamine Formation

The final stage in ergotamine biosynthesis involves the attachment of a tripeptide side chain to D-lysergic acid via a nonribosomal peptide synthetase (NRPS) complex.

-

Activation of D-Lysergic Acid: The monomodular NRPS, LpsB , activates D-lysergic acid as an adenylate and tethers it as a thioester[11].

-

Tripeptide Assembly: The trimodular NRPS, LpsA1 , sequentially activates and incorporates the amino acids L-alanine, L-phenylalanine, and L-proline[11]. The activated D-lysergic acid is then transferred to the LpsA1 complex for peptide bond formation.

-

Cyclization and Release: The final cyclization of the tripeptide side chain to form the characteristic cyclol lactam structure of ergotamine is catalyzed by the dioxygenase EasH .

Epimerization to this compound

This compound is the C8-S epimer of ergotamine (C8-R). The epimerization is generally considered to be a spontaneous process that can occur under certain conditions, such as changes in pH and temperature, rather than being a specific enzymatic step in the biosynthetic pathway[4][7][12][13][14]. Alkaline conditions, in particular, can favor the conversion of the biologically active "-ine" epimers to the less active "-inine" epimers[7].

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of ergotamine.

Caption: The biosynthetic pathway of ergotamine and this compound in Claviceps purpurea.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides valuable insights for optimizing production and understanding metabolic fluxes. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Reference(s) |

| Lysergyl Peptide Synthetase 2 (LpsB) | D-Lysergic Acid | ~1.4 | - | - | [1] |

| Lysergyl Peptide Synthetase 2 (LpsB) | Dihydrolysergic Acid | ~1.4 | - | - | [1] |

| Dimethylallyltryptophan Synthase (DmaW) | L-Tryptophan | Data not available | Data not available | Data not available | |

| Dimethylallyltryptophan Synthase (DmaW) | DMAPP | Data not available | Data not available | Data not available | |

| Clavine Oxidase (CloA) | Elymoclavine | Data not available | Data not available | Data not available |

Table 2: Ergot Alkaloid Production Yields in Claviceps purpurea Cultures

| Strain | Culture Condition | Product | Yield | Reference(s) |

| C. purpurea PRL 1980 | Synthetic medium with maltose and ammonium succinate | Total Alkaloids | 2.287 g/L | [3] |

| C. purpurea 275 FI | Submerged culture (20% mannitol, 3% peptone) | Ergotamine | ~1 g/L | [15] |

| C. purpurea Cp-1 | Fermentation with 500 µM SAHA | Ergometrine | 95.4 mg/L | [16][17][18] |

| C. purpurea Cp-1 | Fermentation with 500 µM SAHA | Total Ergot Alkaloids | 179.7 mg/L | [16][17][18] |

| C. purpurea var. agropyri | White rice solid culture | Clavine Alkaloids | 2220.5 ± 564.1 µg / 150g | [19] |

Table 3: Gene Expression Data

| Gene(s) | Condition | Fold Change | Method | Reference(s) |

| eas cluster genes | High phosphate vs. Low phosphate | Repressed | Northern Analysis | |

| Most eas cluster genes | With SAHA treatment vs. Control | Upregulated | RT-qPCR | [16][18] |

| dmaW | Constitutive overexpression | - | Genetic Engineering | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Culturing Claviceps purpurea for Ergot Alkaloid Production

This protocol is adapted from methodologies used for submerged culture fermentation to produce ergot alkaloids.

Objective: To cultivate C. purpurea under conditions that promote the production of ergot alkaloids.

Materials:

-

Claviceps purpurea strain (e.g., a known ergotamine producer)

-

Seed culture medium (e.g., T2 agar or a suitable liquid medium)

-

Production medium (e.g., a high sucrose, low phosphate medium)

-

Sterile flasks and fermenter

-

Shaker incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a small piece of mycelium from a stock culture to a petri dish containing a suitable seed medium like T2 agar.

-

Incubate at 24-28°C for 7-14 days until sufficient mycelial growth is observed.

-

Alternatively, inoculate a liquid seed medium and grow in a shaker incubator at 24-28°C and 120-150 rpm for 3-5 days.

-

-

Production Culture:

-

Transfer the seed culture (either agar plugs or a defined volume of liquid culture) to the production medium in a larger flask or a fermenter. A typical production medium might contain high sucrose (10-20%), a nitrogen source (e.g., ammonium citrate or asparagine), and low phosphate concentrations to induce alkaloid biosynthesis[14].

-

Incubate the production culture in a shaker incubator or fermenter at 24-28°C with agitation (e.g., 120-200 rpm) for 10-21 days.

-

Monitor the culture for growth and alkaloid production periodically.

-

Extraction and Quantification of Ergotamines by HPLC-FLD

This protocol outlines a general procedure for the extraction and analysis of ergot alkaloids from fungal cultures using High-Performance Liquid Chromatography with Fluorescence Detection.

Objective: To extract and quantify ergotamine and this compound from a C. purpurea culture.

Materials:

-

C. purpurea culture broth and mycelium

-

Extraction solvent (e.g., acetonitrile/ammonium carbonate buffer)[6]

-

Solid-phase extraction (SPE) cartridges for cleanup (optional)

-

HPLC system with a fluorescence detector

-

C18 or Phenyl-Hexyl analytical column

-

Mobile phase A: Ammonium carbonate buffer

-

Mobile phase B: Acetonitrile

-

Ergotamine and this compound analytical standards

Procedure:

-

Extraction:

-

Homogenize the fungal culture (broth and mycelium).

-

Add the extraction solvent to the homogenized sample and shake vigorously for 30-60 minutes.

-

Centrifuge the mixture to pellet the solids and collect the supernatant.

-

-

Cleanup (optional but recommended):

-

Pass the supernatant through an appropriate SPE cartridge to remove interfering compounds.

-

Wash the cartridge with a weak solvent and then elute the alkaloids with a stronger solvent.

-

-

Sample Preparation for HPLC:

-

Evaporate the solvent from the extract (or eluate from SPE) under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

-

HPLC-FLD Analysis:

-

Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~415 nm[16].

-

Inject the prepared sample onto the HPLC column.

-

Run a gradient elution program, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to separate the alkaloids.

-

Identify ergotamine and this compound peaks by comparing their retention times with those of the analytical standards.

-

Quantify the alkaloids by constructing a calibration curve using the standards.

-

In Vitro Assay for D-lysergic Acid-Activating Enzyme (LpsB)

This protocol is based on the ATP-pyrophosphate exchange reaction, a common method for assaying adenylating enzymes like NRPSs[21][22].

Objective: To measure the D-lysergic acid-dependent ATP-pyrophosphate exchange activity of LpsB.

Materials:

-

Purified or partially purified LpsB enzyme preparation

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

D-lysergic acid

-

ATP

-

MgCl₂

-

[³²P]Pyrophosphate (radiolabeled)

-

Activated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl₂, D-lysergic acid, and the enzyme preparation.

-

-

Initiation of Reaction:

-

Start the reaction by adding [³²P]pyrophosphate to the mixture.

-

Incubate at a specific temperature (e.g., 25-30°C) for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a solution of activated charcoal in an acidic buffer. The charcoal will bind the ATP.

-

-

Separation and Quantification:

-

Centrifuge to pellet the charcoal.

-

Wash the charcoal pellet to remove any unbound [³²P]pyrophosphate.

-

Transfer the charcoal slurry to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity of the [³²P]ATP formed using a scintillation counter.

-

-

Controls:

-

Run parallel reactions without D-lysergic acid and without the enzyme as negative controls.

-

Regulatory and Signaling Pathways

The biosynthesis of ergot alkaloids in C. purpurea is tightly regulated. While a complete understanding of the signaling cascades is still emerging, several key regulatory factors have been identified.

Phosphate Repression

One of the most well-documented regulatory mechanisms is the repression of the eas gene cluster by high concentrations of inorganic phosphate. This is a common regulatory theme for secondary metabolite production in fungi, ensuring that resources are allocated to primary metabolism when nutrients are abundant.

Experimental Workflow for Studying Gene Regulation

The following workflow can be used to investigate the regulation of the this compound biosynthesis pathway.

Caption: A typical experimental workflow for studying the regulation of eas gene expression.

Putative Signaling Pathway

While the specific transcription factors directly regulating the eas cluster in C. purpurea are not fully characterized, a general model of a signaling pathway responding to an external signal like phosphate availability can be proposed.

Caption: A putative signaling pathway for the repression of the eas gene cluster by phosphate.

Conclusion

The biosynthesis of this compound in Claviceps purpurea is a sophisticated process involving a dedicated gene cluster and a series of enzymatic reactions. This guide has provided a detailed overview of the pathway, compiled available quantitative data, and outlined key experimental protocols for its study. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics of all enzymes involved and to unravel the complete regulatory networks that govern ergot alkaloid production. The information presented here serves as a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development, facilitating future investigations and applications of these remarkable fungal metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First Synthesis of Ergotamine-13CD3 and this compound-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic Pathways of Ergot Alkaloids | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloid cluster gene ccsA of the ergot fungus Claviceps purpurea encodes chanoclavine I synthase, a flavin adenine dinucleotide-containing oxidoreductase mediating the transformation of N-methyl-dimethylallyltryptophan to chanoclavine I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A hybrid system for the overproduction of complex ergot alkaloid chanoclavine [frontiersin.org]

- 12. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Making sure you're not a bot! [opus4.kobv.de]

- 17. Epigenetic modification enhances ergot alkaloid production of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 20. Overexpression of Trp-related genes in Claviceps purpurea leading to increased ergot alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. D-lysergic acid-activating enzyme from the ergot fungus Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Intricate Dance of Ergotamine with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ergotamine, a complex ergot alkaloid, has a long-standing history in the treatment of acute migraine. Its therapeutic efficacy is intricately linked to its interactions with the serotonin (5-HT) receptor family, a diverse group of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions. This technical guide provides an in-depth exploration of the mechanism of action of ergotamine on serotonin receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Binding Affinity and Functional Potency of Ergotamine at Serotonin Receptors

Ergotamine exhibits a broad and complex pharmacology, acting as a non-selective agonist at multiple serotonin receptor subtypes. Its high affinity for the 5-HT1B and 5-HT1D receptors is central to its anti-migraine effect.[1][2][3] However, its interaction with other subtypes, notably the 5-HT2 receptor family, contributes to both its therapeutic profile and its potential for adverse effects.[4][5]

The binding affinities (expressed as pKi) and functional potencies (expressed as pEC50) of ergotamine at various human serotonin receptor subtypes are summarized in the tables below. This data has been compiled from various in vitro studies utilizing recombinant cell lines expressing the specific human receptor subtype.

Table 1: Binding Affinities (pKi) of Ergotamine for Human Serotonin Receptors

| Receptor Subtype | pKi (mean ± SEM) | Radioligand Used | Cell Line | Reference |

| 5-HT1A | 9.78 | [3H]8-OH-DPAT | CHO | [6] |

| 5-HT1B | 9.94 | [125I]GTI | CHO | [6] |

| 5-HT1D | 9.43 | [3H]GR125743 | CHO | [6] |

| 5-HT1E | 5.95 | [3H]5-HT | CHO | [6] |

| 5-HT1F | 5.97 | [3H]LY334370 | CHO | [6] |

| 5-HT2A | 9.25 | [3H]Ketanserin | CHO-K1 | [6][7] |

| 5-HT2B | 8.80 | [3H]LSD | CHO-K1 | [6][8] |

| 5-HT7 | Inactive | [3H]5-CT | CHO | [6] |

Table 2: Functional Agonist Potencies (pEC50) of Ergotamine at Human Serotonin Receptors

| Receptor Subtype | Functional Assay | pEC50 (mean ± SEM) | Cell Line | Reference |

| 5-HT1A | cAMP Inhibition | 9.78 | CHO | [6] |

| 5-HT1B | cAMP Inhibition | 9.94 | CHO | [6] |

| 5-HT1D | cAMP Inhibition | 9.43 | CHO | [6] |

| 5-HT2A | IP Accumulation | 9.25 | CHO-K1 | [6][8] |

| 5-HT2B | IP Accumulation | 8.80 | CHO-K1 | [6][8] |

| 5-HT2B | β-arrestin Recruitment | 8.9 (Bias factor: 228) | HEK293 | [9] |

| 5-HT4 | cAMP Stimulation | Partial Agonist | 5-HT4-TG mouse atrium | [5][10] |

Experimental Protocols

The quantitative data presented above are derived from rigorous in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically involve the competition between a labeled radioligand and the unlabeled test compound (ergotamine) for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of ergotamine for a specific serotonin receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

-

Test Compound: Ergotamine tartrate.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity.

Generalized Protocol:

-

Membrane Preparation: Cells expressing the receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.[11]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of ergotamine.[11][12]

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.[11]

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of ergotamine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor, and for quantifying its potency (EC50 or IC50). For GPCRs like the serotonin receptors, these assays often measure the levels of second messengers produced upon receptor activation.

Objective: To determine the functional potency (EC50) of ergotamine at a specific serotonin receptor subtype.

2.2.1. cAMP Assays (for Gαi and Gαs-coupled receptors)

-

Principle: 5-HT1 receptors are typically coupled to the inhibitory G-protein (Gαi), which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] Conversely, 5-HT4 receptors are coupled to the stimulatory G-protein (Gαs), which activates adenylyl cyclase and increases cAMP levels.[5][10]

-

Methodology: Cells expressing the receptor of interest are treated with varying concentrations of ergotamine. The intracellular cAMP levels are then measured, often using competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

2.2.2. Inositol Phosphate (IP) Accumulation Assays (for Gαq-coupled receptors)

-

Principle: 5-HT2 receptors are coupled to the Gq G-protein (Gαq), which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7]

-

Methodology: Cells expressing the 5-HT2 receptor are pre-labeled with [3H]myo-inositol. Following treatment with different concentrations of ergotamine, the accumulated [3H]inositol phosphates are isolated and quantified by scintillation counting.[8]

2.2.3. β-Arrestin Recruitment Assays

-

Principle: This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway. This is particularly relevant for understanding the biased agonism of ergotamine at the 5-HT2B receptor.[9]

-

Methodology: Various techniques can be used, such as enzyme-fragment complementation (e.g., PathHunter® assay), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). In these assays, the receptor and β-arrestin are tagged with complementary reporter fragments. Ligand-induced recruitment brings the fragments into proximity, generating a measurable signal.[13]

Workflow for a Functional Second Messenger Assay

Caption: Generalized workflow for a cell-based functional assay.

Signaling Pathways Activated by Ergotamine

Ergotamine's diverse effects are a direct consequence of its ability to activate distinct downstream signaling cascades through different serotonin receptor subtypes.

5-HT1B and 5-HT1D Receptor Signaling

The agonism of ergotamine at 5-HT1B and 5-HT1D receptors is the cornerstone of its anti-migraine action.[1][2][3] These receptors are coupled to the inhibitory G-protein, Gαi.

Caption: Ergotamine signaling via 5-HT1B/1D receptors.

Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP.[6] This reduction in cAMP in vascular smooth muscle cells contributes to the constriction of dilated cranial blood vessels, a key factor in migraine pain.[2] Additionally, the βγ subunits of the G-protein can directly inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[14][15]

5-HT2A Receptor Signaling

Ergotamine is a potent agonist at 5-HT2A receptors.[7] These receptors are coupled to Gαq, which activates the phospholipase C pathway.

Caption: Ergotamine signaling via the 5-HT2A receptor.

This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C, leading to a variety of cellular responses, including smooth muscle contraction.[7] The hallucinogenic potential of some ergot derivatives is also mediated through this receptor, although ergotamine itself is considered peripherally selective and generally non-hallucinogenic.[16]

5-HT2B Receptor Signaling and Biased Agonism

Ergotamine's interaction with the 5-HT2B receptor is of significant clinical interest due to its association with cardiac valvulopathy.[4] While the 5-HT2B receptor also couples to Gαq, ergotamine exhibits strong biased agonism, preferentially activating the β-arrestin pathway over the G-protein pathway.[9][17][18]

Caption: Biased agonism of ergotamine at the 5-HT2B receptor.

This preferential activation of β-arrestin signaling pathways is thought to be the molecular mechanism underlying the mitogenic effects on cardiac valve fibroblasts, leading to the fibrotic changes observed in cardiac valvulopathy.[4] The structural basis for this bias is attributed to subtle differences in the conformation of the receptor's binding pocket when bound to ergotamine.[17][19]

5-HT4 Receptor Signaling

Recent studies have indicated that ergotamine can also act as a partial agonist at 5-HT4 receptors, particularly in cardiac tissue.[5][10] These receptors are coupled to Gαs.

Caption: Ergotamine signaling via the 5-HT4 receptor.

Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[5] In the heart, this can result in positive inotropic and chronotropic effects.[10]

Conclusion

Ergotamine's mechanism of action on serotonin receptors is multifaceted, characterized by high-affinity binding to multiple subtypes and the activation of distinct and sometimes biased signaling pathways. Its therapeutic efficacy in migraine is primarily mediated by its agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction and inhibition of trigeminal neurotransmission. However, its interactions with 5-HT2 receptors, particularly the biased agonism at 5-HT2B receptors, are linked to significant adverse effects. A thorough understanding of this complex pharmacology is essential for the rational use of ergotamine and for the development of novel therapeutics with improved selectivity and safety profiles. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working in this field.

References

- 1. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Ergotamine Stimulates Human 5-HT4-Serotonin Receptors and Human H2-Histamine Receptors in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 17. Biased Ligands Differentially Shape the Conformation of the Extracellular Loop Region in 5-HT2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aps.anl.gov [aps.anl.gov]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Conformational Analysis of Ergotaminine

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, an epimer of the ergot alkaloid ergotamine. The document synthesizes crystallographic data, spectroscopic analysis, and computational studies to offer a detailed understanding of this compound's three-dimensional architecture and dynamic behavior.

Introduction

This compound (C₃₃H₃₅N₅O₅, Molecular Weight: 581.66 g/mol ) is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus.[1][2][3] It is the C8-(S) epimer of ergotamine, which is the biologically active C8-(R) isomer.[1][4] This stereochemical difference renders this compound largely pharmacologically inactive.[1] The interconversion between ergotamine and this compound can occur depending on solvent and pH conditions.[5] Understanding the precise molecular structure and conformational landscape of this compound is crucial for comprehending its lack of biological activity and for the quality control of ergotamine-based pharmaceutical products.

The structure of this compound consists of a tetracyclic ergoline ring system linked via an amide bond to a tricyclic peptide moiety.[6][7] The systematic IUPAC name for this compound is (6aR,9S)-N-[(2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.[1][4]

Molecular Structure and Crystallography

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction. These studies provide precise data on bond lengths, angles, and the overall molecular conformation in the solid state.

Crystal Structure Analysis

This compound crystallizes in a monoclinic system with the space group P2₁.[1][4] The crystal structure reveals a specific conformation of the ergoline skeleton. Ring C, which is fused to the aromatic portion, adopts an envelope conformation.[1][4] Ring D exhibits a slightly distorted chair conformation.[1][4] The molecular packing is characterized by chains running approximately parallel to the diagonal of the bc plane, formed through intermolecular N—H⋯O hydrogen bonds.[1]

Quantitative Crystallographic Data

The crystallographic data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₃₃H₃₅N₅O₅ | [1][4] |

| Formula Weight | 581.66 g/mol | [1][4] |

| Crystal System | Monoclinic | [1][4] |

| Space Group | P2₁ | [1][4] |

| a | 10.974 (3) Å | [1][4] |

| b | 9.662 (2) Å | [1][4] |

| c | 14.450 (4) Å | [1][4] |

| β | 105.059 (15)° | [1][4] |

| Volume (V) | 1479.5 (7) ų | [1][4] |

| Z | 2 | [1][4] |

| Calculated Density (Dₓ) | 1.306 Mg m⁻³ | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Temperature | 296 K | [4] |

Hydrogen Bonding

Hydrogen bonds play a critical role in stabilizing the molecular conformation and the crystal lattice. This compound features a key intramolecular hydrogen bond between N2—H2 and N3.[4] Intermolecularly, molecules are connected to adjacent units via N4—H3⋯O5 hydrogen bonds, forming chains within the crystal structure.[4]

| Bond (D—H⋯A) | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |

| N2—H2⋯N3 (intramolecular) | 0.86 | 2.53 | 2.955 (4) | 112 | [4] |

| N4—H3⋯O5ⁱ (intermolecular) | 0.86 | 2.17 | 2.981 (5) | 157 | [4] |

| Symmetry code: (i) x, y+1, z |

Conformational Analysis in Solution

Conformational analyses using ¹H NMR spectroscopy and potential-energy calculations have been performed on both ergotamine and its epimer, this compound, in their free base and protonated forms.[8][9] These studies reveal that the conformation is highly dependent on the protonation state.

-

Neutral (Free Base) Form: In a solvent with a low dielectric constant like CDCl₃, this compound adopts a folded conformation.[1][8] This conformation is stabilized by two strong intramolecular hydrogen bonds, which rigidly fix the molecule's shape.[8][9]

-

Protonated Form: When protonated, the molecule transitions to a more extended conformation. This extended form is characterized by a single intramolecular hydrogen bond.[8][9]

The folded, hydrogen-bonded conformation observed for the neutral molecule is considered the most likely biologically active form for ergotamine within the low dielectric constant environment of a receptor binding site.[8]

Experimental Protocols

Crystallization via Epimerization

Crystals of this compound suitable for X-ray diffraction were obtained through the epimerization of ergotamine.[4]

-

Starting Material: Ergotamine tartrate is dissolved.

-

Epimerization: The solution is stored in a sealed vial in darkness at ambient temperature for an extended period (e.g., two weeks) to allow epimerization to occur.[4]

-

Crystallization: Due to a substantial solubility difference between ergotamine and this compound, the less soluble this compound slowly crystallizes from the solution.[4]

-

Purity Confirmation: The isomeric purity of the resulting this compound crystals (reported as 98%) is confirmed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[4]

Single-Crystal X-ray Diffraction

-

Data Collection: Data are collected on a diffractometer, such as a Bruker APEX CCD area-detector, using Mo Kα radiation at a controlled temperature (e.g., 296 K).[4]

-

Data Reduction: The collected data are processed using software like SAINT for cell refinement and data reduction. An absorption correction (e.g., multi-scan using SADABS) is applied.[4]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods with software such as SHELXS97 and refined on F² using programs like SHELXL97.[4]

Spectroscopic Analysis

Beyond X-ray crystallography, other spectroscopic techniques are essential for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for conformational analysis in solution, as described previously.[8][10] It helps identify the presence of C-8 epimers and provides evidence for the conformation of the D ring.[10]

-

Mass Spectrometry (MS): Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) are used to elucidate the structure of ergot alkaloids by analyzing their fragmentation patterns.[11][12] High-resolution mass spectrometry confirms the elemental composition.[12]

Relationship to Ergotamine

This compound is the C8 epimer of ergotamine. This seemingly minor structural change at a single stereocenter drastically reduces its biological activity. The interconversion between these two forms is a critical consideration in the manufacturing and storage of ergotamine-containing pharmaceuticals.

Conclusion

The molecular architecture of this compound has been precisely defined through X-ray crystallography, revealing a distinct solid-state conformation stabilized by hydrogen bonding. In solution, its conformation is flexible and dependent on the protonation state, transitioning from a folded to an extended form. This detailed structural and conformational knowledge is fundamental for structure-activity relationship studies within the ergot alkaloid family and is essential for analytical scientists and drug development professionals working with these complex natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Ergotamine [webbook.nist.gov]

- 3. This compound | C33H35N5O5 | CID 115248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational analysis of the ergot alkaloids ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emt.oregonstate.edu [emt.oregonstate.edu]

- 12. mdpi.com [mdpi.com]

Ergotaminine: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of ergotaminine, the C8-S epimer of ergotamine, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacology. By presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts, this guide aims to facilitate a deeper understanding of the physicochemical properties of this compound.

Introduction to this compound

This compound is a member of the ergopeptine class of ergot alkaloids, which are complex molecules produced by fungi of the Claviceps genus. It is the stereoisomer of the more pharmacologically prominent ergotamine. The key structural difference lies in the configuration at the C8 position of the lysergic acid moiety, with this compound possessing the (S) configuration. This seemingly minor stereochemical variation leads to a significant difference in biological activity, with this compound generally considered to be the less active epimer. However, the interconvertibility of ergotamine and this compound under certain conditions makes the study of this compound's properties crucial for the accurate analysis, formulation, and handling of ergotamine-containing preparations.

Solubility of this compound

The solubility of this compound is a critical parameter for its extraction, purification, formulation, and analytical characterization. While extensive quantitative data for this compound is not as readily available as for its epimer, ergotamine, existing literature indicates a notable difference in their solubilities.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Citation |

| Methanol (boiling) | 64.7 | ~0.67 | ~0.00115 | |

| Ethanol (boiling) | 78.37 | ~1.0 | ~0.00172 | |

| Chloroform | Ambient | Fairly Soluble | Not specified | |

| Pyridine | Ambient | Fairly Soluble | Not specified | |

| Glacial Acetic Acid | Ambient | Fairly Soluble | Not specified |

Note: The quantitative values for boiling methanol and ethanol are derived from the description "soluble in about 1500 parts boiling methanol" and "1000 parts boiling alcohol". "Fairly Soluble" is a qualitative description and is included for completeness.

Table 2: Qualitative and Quantitative Solubility of Ergotamine Tartrate for Comparison

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | Ambient | Slightly soluble | [1] |

| Ethanol (95%) | Ambient | Slightly soluble | [1] |

| Methanol | Ambient | 1 in 70 parts | [2] |

| Acetone | Ambient | 1 in 150 parts | [2] |

| Chloroform | Ambient | Freely soluble | [2] |

| Pyridine | Ambient | Freely soluble | [2] |

| Glacial Acetic Acid | Ambient | Freely soluble | [2] |

| Ethyl Acetate | Ambient | Moderately soluble | [2] |

| Benzene | Ambient | Slightly soluble | [2] |

| Petroleum Ether | Ambient | Almost insoluble | [2] |

Stability of this compound

The stability of this compound in solution is intrinsically linked to its epimerization to ergotamine. This reversible conversion is a primary degradation pathway and is significantly influenced by the solvent system, pH, and temperature. Understanding these factors is essential for ensuring the integrity of analytical standards and pharmaceutical formulations.

Factors Affecting Stability

-

Solvent: Protic solvents, such as methanol and ethanol, have been shown to promote the epimerization of ergot alkaloids. In contrast, aprotic solvents like chloroform are considered to be more stabilizing, showing minimal epimerization.

-

pH: Alkaline conditions generally favor the formation of the "-inine" epimers, including this compound.

-

Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of epimerization. For long-term storage of ergot alkaloid solutions, temperatures of -20°C are recommended to maintain stability.

-

Light: Exposure to light can also contribute to the degradation of ergot alkaloids.

Table 3: Summary of Factors Influencing this compound Stability

| Factor | Effect on this compound Stability | Conditions Favoring Stability |

| Solvent | Protic solvents promote epimerization to ergotamine. | Aprotic solvents (e.g., chloroform). |

| pH | Alkaline pH favors the equilibrium towards this compound. | Neutral or slightly acidic pH. |

| Temperature | Higher temperatures increase the rate of epimerization. | Low temperatures (e.g., -20°C). |

| Light | Can cause degradation. | Storage in amber vials or in the dark. |

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

Caption: A simplified workflow for the shake-flask solubility assay.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or incubator (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by sampling at various time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the solution through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE).

-

Analysis of Supernatant: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Calculation of Solubility: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Stability Assessment by HPLC

This protocol describes a stability-indicating HPLC method to monitor the epimerization of this compound to ergotamine and the formation of other degradation products over time.

Workflow for HPLC-Based Stability Study

Caption: A general workflow for conducting a stability study of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Storage Conditions: Aliquot the solution into several amber glass vials to protect from light. Store the vials under controlled conditions of temperature (e.g., -20°C, 4°C, 25°C, 40°C).

-

Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours, and weekly thereafter), withdraw a sample from one of the vials.

-

HPLC Analysis: Analyze the sample immediately using a validated stability-indicating HPLC method capable of separating this compound from ergotamine and other potential degradants. A typical method might employ:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., acetonitrile or methanol). Alkaline mobile phases are often preferred to maintain the stability of the epimers during the analysis.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 310 nm) or fluorescence detection for higher sensitivity.

-

-

Quantification: Calculate the percentage of this compound remaining and the percentage of ergotamine and other degradation products formed at each time point relative to the initial concentration. This is achieved by comparing the peak areas to those of a calibration curve prepared with certified reference standards.

Signaling Pathways

While this compound is often cited as being biologically less active than ergotamine, in silico studies suggest that it may still interact with certain receptors. Ergotamine is known to be an agonist at various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. An in silico molecular docking study has indicated that this compound has a binding affinity for the 5-HT2A and 5-HT2B receptors[3]. The downstream signaling from these G-protein coupled receptors (GPCRs) typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.

Simplified this compound-Receptor Interaction Pathway

Caption: A potential signaling pathway following this compound binding to 5-HT2 receptors.

It is important to note that the biological significance of this interaction in vivo requires further experimental validation, as the affinity of this compound for these receptors is likely lower than that of ergotamine.

Conclusion

The solubility and stability of this compound are complex properties influenced by a variety of environmental factors. While quantitative solubility data remains somewhat limited, it is clear that its solubility profile differs significantly from that of ergotamine. The primary stability concern for this compound in solution is its epimerization to the more biologically active ergotamine, a process that is highly dependent on the choice of solvent, pH, and temperature. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own investigations into these critical physicochemical parameters. Furthermore, while the pharmacological role of this compound is not as well-defined as that of ergotamine, preliminary in silico data suggests potential interactions with serotonergic receptors, warranting further investigation into its signaling pathways. This technical guide serves as a foundational resource to aid in the design of robust experimental studies and to foster a more complete understanding of this important ergot alkaloid.

References

A Historical Perspective on the Discovery of Ergotaminine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of ergot alkaloids is a compelling narrative that transitions from a dreaded poison responsible for devastating epidemics to a rich source of valuable pharmaceuticals. For centuries, the fungus Claviceps purpurea, a parasite of rye and other cereals, was known for causing ergotism, a condition marked by severe vasoconstriction, gangrene, and neurological disturbances.[1] It was not until the early 20th century that the chemical constituents responsible for these potent physiological effects began to be unraveled. This guide provides a detailed historical perspective on the discovery of ergotaminine, a key ergot alkaloid, focusing on the pioneering work of Arthur Stoll and the technical advancements that enabled its isolation and characterization.

From Ergotism to the Dawn of Alkaloid Chemistry

The medicinal properties of ergot have been recognized for centuries, with records of its use by midwives to induce labor dating back to 1582.[2] However, the unpredictable and often severe side effects limited its therapeutic application. The modern scientific investigation of ergot began in the late 19th and early 20th centuries, with the goal of isolating and identifying the active principles.

The breakthrough in ergot chemistry came in 1918 when Swiss chemist Dr. Arthur Stoll, working at Sandoz in Basel, successfully isolated the first chemically pure, crystalline ergot alkaloid: ergotamine.[2][3] This achievement marked a pivotal moment, transforming ergot from a crude drug of variable potency into a source of standardized, therapeutically viable compounds.

The Discovery of this compound: An Isomeric Companion

During his seminal work on the isolation of ergotamine, Arthur Stoll also identified and characterized its isomer, this compound.[4] It was observed that ergotamine was levorotatory, meaning it rotated the plane of polarized light to the left. In contrast, this compound was found to be dextrorotatory, rotating polarized light to the right.[5] This difference in optical activity was a key indicator that this compound was a distinct, albeit closely related, chemical entity.

Further research established that ergotamine and this compound are C8-epimers, differing only in the stereochemical configuration at the C8 position of the lysergic acid moiety.[6][7] This subtle structural difference has a significant impact on their biological activity, with the "-ine" epimers (like ergotamine) being the pharmacologically active forms, while the "-inine" epimers (like this compound) are biologically inactive.[8] The two forms are interconvertible, particularly in solution, which presented a significant challenge in their separation and purification.[7]

Quantitative Data: Physicochemical Properties of Ergotamine and this compound (Early 20th Century)

The characterization of ergotamine and this compound in the early 20th century relied on a combination of physical and chemical properties. The following table summarizes some of the key quantitative data from that era.

| Property | Ergotamine | This compound | Reference |

| Molecular Formula | C₃₃H₃₅N₅O₅ | C₃₃H₃₅N₅O₅ | [4] |

| Molecular Weight | ~581.66 g/mol | ~581.66 g/mol | [4] |

| Optical Rotation | Levorotatory ([α]D ≈ -160°) | Dextrorotatory | [5][9] |

| Melting Point | ~212-214 °C (with decomposition) | ~241-249 °C (with decomposition) | [5] |

| Solubility | Slightly soluble in lower aliphatic alcohols and acetone | Hardly soluble in lower aliphatic alcohols and acetone | [5] |

| Crystallization | Forms rhombic plates from aqueous acetone | Can be purified by crystallization from methanol | [5][10] |

Experimental Protocols: The Isolation of Ergot Alkaloids in the Early 20th Century

While the precise, step-by-step protocol for the initial isolation of this compound by Arthur Stoll is not extensively detailed in the available literature, his general methodology for the extraction of ergot alkaloids is well-documented. The following protocol is a representation of the techniques used during that period.

Principle: The method relies on the amphoteric nature of the plant cells to first fix the basic alkaloids within the ergot material using a weakly acidic solution. This allows for the removal of fats, oils, and other non-basic impurities with organic solvents. Subsequently, the alkaloids are liberated by treatment with an alkaline substance and then extracted with an organic solvent.

Materials:

-

Powdered ergot (Claviceps purpurea sclerotia)

-

Weakly acidic solution (e.g., dilute tartaric acid or a solution of an acid salt like aluminum sulfate)[10]

-

Organic solvent for defatting (e.g., ether or benzene)[10]

-

Alkaline substance (e.g., ammonia or sodium carbonate)[10]

-

Organic solvent for extraction (e.g., chloroform or ether)[10]

-

Aqueous acetone for crystallization[10]

-

Methanol for recrystallization of this compound[5]

Procedure:

-

Acidification and Fixation: The powdered ergot is treated with a weakly acidic solution. This protonates the nitrogen atoms of the alkaloids, forming salts that are insoluble in nonpolar organic solvents and remain fixed within the plant matrix.

-

Defatting: The acidified ergot powder is then exhaustively extracted with a nonpolar organic solvent, such as ether or benzene. This step removes lipids, oils, pigments, and other non-basic impurities.

-

Liberation of Alkaloids: The defatted ergot material is treated with an alkaline substance. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Extraction of Alkaloids: The alkalized ergot material is extracted with an organic solvent like chloroform or ether to dissolve the free base alkaloids.

-

Concentration and Initial Crystallization: The organic solvent extract is carefully concentrated by evaporation. Upon cooling, a crude mixture of alkaloids crystallizes out.

-

Purification and Separation of Ergotamine and this compound:

-

The crude alkaloid mixture is dissolved in warm acetone. Due to its lower solubility, this compound remains largely undissolved and can be separated by filtration.[5]

-

Water is then added to the warm acetone filtrate, inducing the crystallization of ergotamine as rhombic plates.[10]

-

The separated this compound can be further purified by recrystallization from methanol.[5]

-

Logical Workflow of Discovery

The following diagram illustrates the logical progression from the historical problem of ergotism to the isolation and characterization of this compound.

References

- 1. samorini.it [samorini.it]

- 2. This compound | C33H35N5O5 | CID 115248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ergotamine - Wikipedia [en.wikipedia.org]

- 4. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3276972A - Process for the preparation of ergotamine and this compound in submerged culture and under aerobic conditions - Google Patents [patents.google.com]

- 6. Ergotamine (CAS 113-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ergochromes: Heretofore Neglected Side of Ergot Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2809920A - Process for the preparation of ergotamine, this compound and ergometrine by saprophytic culture of ergot (claviceps purpurea [fr] tul.) in vitro and isolation of the alkaloids thus produced - Google Patents [patents.google.com]

- 10. karger.com [karger.com]

Ergotaminine: A Deep Dive into its Chemistry, Metabolism, and Analytical Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the genus Claviceps, have a long and storied history, from causing devastating epidemics of ergotism to providing invaluable compounds for modern medicine. Among these, ergotamine has been a cornerstone in the treatment of migraines for decades. However, the study of ergot alkaloid metabolism is incomplete without a thorough understanding of its closely related isomers, particularly ergotaminine. This technical guide provides an in-depth exploration of this compound, its chemical properties, its pivotal role in the intricate web of ergopeptine biosynthesis, and the analytical methodologies crucial for its study.

Chemical Properties and Relationship to Ergotamine

This compound and ergotamine are stereoisomers, specifically C-8 epimers. This subtle difference in the spatial arrangement of the substituent at the C-8 position of the ergoline ring system has profound implications for their biological activity.

Table 1: Physicochemical Properties of Ergotamine and this compound

| Property | Ergotamine | This compound |

| Molecular Formula | C₃₃H₃₅N₅O₅ | C₃₃H₃₅N₅O₅ |

| Molar Mass | 581.66 g/mol | 581.66 g/mol |

| Configuration at C-8 | (R) | (S) |

| Biological Activity | High | Significantly lower |

| Solubility | More soluble in common organic solvents | Less soluble in common organic solvents |

| Epimerization | Can convert to this compound | Can convert to ergotamine |

The interconversion between ergotamine and this compound, known as epimerization, is a critical factor in both the production and analysis of these compounds. This equilibrium is influenced by several factors, including pH, temperature, and the solvent used. Generally, alkaline conditions, elevated temperatures, and protic solvents favor the formation of the less active this compound.[1][2] This interconversion is a crucial consideration for ensuring the efficacy and stability of pharmaceutical preparations containing ergotamine.

Role in Ergot Alkaloid Metabolism

This compound is an integral part of the ergot alkaloid biosynthetic pathway, which is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster in Claviceps purpurea. The biosynthesis of ergopeptines, such as ergotamine, is a complex process involving non-ribosomal peptide synthetases (NRPSs).

The core of ergopeptine synthesis lies in the activity of two key enzymes: D-lysergyl peptide synthetase 1 (LPS1) and D-lysergyl peptide synthetase 2 (LPS2).[3][4] LPS2 is responsible for activating D-lysergic acid, the precursor for the ergoline moiety of ergotamine. LPS1 is a large, multi-domain enzyme that sequentially adds the three amino acids that form the peptide side chain of ergotamine: L-alanine, L-phenylalanine, and L-proline.[3][5]

While ergotamine is the primary biologically active product, this compound is often produced alongside it during fermentation. The ratio of ergotamine to this compound can be influenced by the specific strain of Claviceps purpurea and the fermentation conditions. Although this compound itself is considered to have low biological activity, its ability to convert back to the active ergotamine form means it cannot be disregarded in metabolic studies and pharmaceutical production.[6]

Experimental Protocols

Submerged Fermentation of Claviceps purpurea for Ergotamine Production

This protocol outlines a general procedure for the submerged fermentation of Claviceps purpurea to produce ergot alkaloids, including ergotamine and this compound. Optimization of media components and fermentation parameters is often strain-specific.

1. Strain Maintenance:

-

Maintain Claviceps purpurea strains on a suitable agar medium, such as T2 agar (sucrose, L-asparagine, yeast extract, and mineral salts), at 24°C.[7]

2. Inoculum Preparation (Seed Culture):

-

Transfer mycelia from a mature agar culture to a seed culture medium (e.g., M102 medium containing sucrose, malt extract, peptone, and yeast extract).[7]

-

Incubate the seed culture in an orbital shaker at 25°C and 150 rpm for 6-8 days.[7][8]

3. Production Fermentation:

-

Inoculate the production fermentation medium with a portion (e.g., 10% v/v) of the seed culture. A typical production medium (e.g., T25 medium) contains high concentrations of sucrose and citric acid, along with mineral salts.[9][10]

-

Carry out the fermentation in a bioreactor with controlled aeration and agitation at 25°C for 12-14 days.[7][8]

-

Monitor pH, substrate consumption, and alkaloid production throughout the fermentation.

Table 2: Representative Fermentation Media for Claviceps purpurea

| Component | Seed Medium (M102) (g/L) | Production Medium (T25) (g/L) |

| Sucrose | 30 | 300 |

| Malt Extract | 20 | - |

| Peptone | 2 | - |

| Yeast Extract | 1 | 0.1 |

| Citric Acid | - | 15 |

| KH₂PO₄ | 1.0 | 0.5 |

| MgSO₄·7H₂O | 0.5 | 0.25 |

| KCl | 0.5 | 0.12 |

| FeSO₄·7H₂O | - | 0.007 |

| ZnSO₄·7H₂O | - | 0.006 |

| pH | 6.0 | 5.2 |

Note: Media compositions can vary significantly between different studies and production processes.[7][9]

Extraction of Ergot Alkaloids from Fermentation Broth

This protocol describes a common liquid-liquid extraction method for isolating ergot alkaloids from the fermentation broth.

1. Alkalinization:

-

Adjust the pH of the fermentation broth to approximately 8.5 with a saturated sodium carbonate (Na₂CO₃) solution.[7]

2. Solvent Extraction:

-

Extract the alkalinized broth twice with an equal volume of chloroform.[7]

-

Combine the organic (chloroform) phases.

3. Concentration:

-

Evaporate the chloroform extract to dryness under vacuum to obtain the crude alkaloid mixture.

4. Further Purification (Optional):

-

The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative HPLC.

Analytical Methods

This method is widely used for the quantification of ergot alkaloids due to their native fluorescence.

1. Sample Preparation:

-

Dissolve the crude alkaloid extract in a suitable solvent, such as a mixture of acetonitrile and ammonium carbonate buffer.[11]

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate). A typical gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the more hydrophobic alkaloids.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

3. Fluorescence Detection:

4. Quantification:

-

Prepare a calibration curve using certified reference standards of ergotamine and this compound.

-

Quantify the alkaloids in the sample by comparing their peak areas to the calibration curve.

LC-MS/MS offers high sensitivity and selectivity for the analysis of ergot alkaloids, especially in complex matrices.

1. Sample Preparation:

-

Similar to HPLC-FLD, dissolve the extract in a suitable solvent system. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can also be employed for complex samples.[14]

2. UPLC/HPLC Conditions:

-

Column: C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile/methanol and water, often with additives like ammonium carbonate or formic acid to improve ionization.[11]

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.

Table 3: Example MRM Transitions for Ergotamine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Ergotamine | 582.3 | 223.1 | 268.1 |

| This compound | 582.3 | 223.1 | 268.1 |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.[15]

Enzymology of Ergotamine Synthesis

The final steps of ergotamine biosynthesis are catalyzed by the non-ribosomal peptide synthetases LPS1 and LPS2.

LPS2 (D-lysergyl peptide synthetase 2):

-

Encoded by the lpsB gene.[5]

-

A monomodular NRPS.

-

Responsible for the activation of D-lysergic acid to its adenylate and subsequent thioesterification.[5][16]

LPS1 (D-lysergyl peptide synthetase 1):

-

Encoded by the lpsA gene.[5]

-

A large, trimodular NRPS.

-

Each module is responsible for the activation and incorporation of one of the three amino acids in the peptide chain (L-alanine, L-phenylalanine, and L-proline for ergotamine).[3][5]

-

The activated D-lysergic acid is transferred from LPS2 to the first module of LPS1, and the peptide chain is elongated through condensation reactions.[4]

The final cyclization step to form the characteristic cyclol structure of ergotamine is thought to occur after the release of the linear D-lysergyl tripeptide from the NRPS complex. The precise mechanism and the enzymes involved in this final cyclization are still under investigation.

Conclusion

This compound, while often overshadowed by its pharmacologically potent epimer, ergotamine, is a crucial component in the study of ergot alkaloid metabolism. Its formation through epimerization presents challenges in both pharmaceutical production and analytical chemistry. A thorough understanding of the factors influencing this equilibrium, the biosynthetic pathways leading to its formation, and the precise analytical methods for its detection and quantification is essential for researchers, scientists, and drug development professionals working with these fascinating and complex natural products. Further research into the regulation of the EAS gene cluster and the enzymology of the final biosynthetic steps will undoubtedly pave the way for improved production strains and novel ergot-based therapeutics.

References

- 1. Combinatorial assembly of simple and complex D-lysergic acid alkaloid peptide classes in the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. aafco.org [aafco.org]

- 12. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Properties of Ergotaminine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotaminine is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus. It is the C-8 epimer of ergotamine, a well-known vasoconstrictor used in the treatment of migraine headaches. The stereochemical difference at the C-8 position of the lysergic acid moiety significantly impacts the biological activity of these molecules, with this compound generally considered to be less active than ergotamine. Accurate identification and characterization of this compound are crucial for quality control in pharmaceutical preparations, toxicological studies, and research into the structure-activity relationships of ergot alkaloids. This guide provides an in-depth overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its complex polycyclic structure. Due to the close structural similarity, the NMR spectra of this compound and its epimer, ergotamine, are very similar. The primary differences arise from the change in the spatial orientation of the substituent at the C-8 position, which influences the chemical environment of nearby nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides a count of all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| 2 | 110.5 |

| 3 | 133.5 |

| 4 | 118.5 |

| 5 | 122.5 |

| 6 | 108.0 |

| 7 | 125.5 |

| 8 | 40.5 |

| 9 | 60.0 |

| 10 | 31.0 |

| 11 | 43.0 |

| 12 | 173.0 (C=O) |

| ... | ... |

(Note: This table is a representative summary based on typical chemical shifts for the ergoline skeleton and the peptide moiety. Precise values can vary slightly based on solvent and experimental conditions.)

¹H NMR Spectroscopy

Table 2: Representative ¹H NMR Data for the Ergoline Skeleton of Ergot Alkaloids

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |